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1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea

ABCG2 Multidrug Resistance Phenylurea Indole

1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS 898416-03-0) is a synthetic phenylurea-indole derivative incorporating a 3-chlorophenyl, a furan-2-yl, and an indolin-1-yl moiety bridged through a urea linkage. Its molecular formula is C21H20ClN3O2 and it has a molecular weight of 381.86 g/mol.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
CAS No. 898416-03-0
Cat. No. B2502702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea
CAS898416-03-0
Molecular FormulaC21H20ClN3O2
Molecular Weight381.86
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CO4
InChIInChI=1S/C21H20ClN3O2/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26)
InChIKeyZYVDSRLBBLNBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea: Chemical Class and Baseline Identity


1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS 898416-03-0) is a synthetic phenylurea-indole derivative incorporating a 3-chlorophenyl, a furan-2-yl, and an indolin-1-yl moiety bridged through a urea linkage. Its molecular formula is C21H20ClN3O2 and it has a molecular weight of 381.86 g/mol . The compound contains three rigid ring systems (chlorophenyl, indoline, furan) that restrict conformational flexibility, a structural feature known to influence target selectivity within the urea chemotype class. It is primarily cited in the context of ABCG2 transporter inhibition [1] and, through class-level analogy, has been evaluated for urease inhibitory activity [2].

Why 1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea Cannot Be Interchanged with Common Urea-Based Analogs


Phenylurea indole derivatives exhibit steep structure-activity relationships (SAR) where subtle modifications—such as halogen substitution position, heterocycle identity, and linker branching—drastically alter potency and selectivity profiles [1]. The combination of a 3-chlorophenyl group with a furan-indoline ethyl linker in this compound creates a unique π-system geometry compared to the 4-chloro isomer or to simpler indole-urea controllers such as Ko143. The extended π system is known to enhance ABCG2 inhibition, while modifications that shorten or rotate this system can redirect activity toward entirely different targets (e.g., urease > ABCB1) [1]. Therefore, generic substitution with a structurally similar urea derivative cannot be assumed to preserve the target engagement profile, and procurement for a specific assay context requires exact identity confirmation.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea


ABCG2 Inhibition Potency Relative to Untreated Control in MDR Reversal Assays

Within the phenylurea indole series, compounds bearing the extended π system (furan/indoline substitution) exhibit potent ABCG2 inhibition, as demonstrated by the ability of close analogs 3c and 3f to significantly increase intracellular mitoxantrone accumulation in ABCG2-overexpressing H460/MX20 cells [1]. While the exact IC50 of the target compound was not located in public data, class-level evidence indicates that extended π-system analogs achieve EC50 values for reversing ABCG2-mediated resistance comparable to or exceeding that of the prototypical inhibitor Ko143, without cross-inhibition of ABCB1 (P-gp) [1]. This selectivity window is critical for MDR reversal studies.

ABCG2 Multidrug Resistance Phenylurea Indole

Urease Inhibitory Activity Benchmark Against Known Inhibitors

A structurally related phenylurea derivative (BDBM50356187, CHEMBL1269725) inhibits jack bean urease with a Ki of 625 nM and IC50 of 670 nM [1]. Although not the identical compound, the presence of the chlorophenyl-urea motif suggests potential urease inhibition. For comparison, the well-known urease inhibitor acetohydroxamic acid exhibits an IC50 in the low micromolar range (typically 5-20 µM depending on conditions), and the mixed-type inhibitor BDBM50493373 (CHEMBL2425478) shows a Ki of 45 nM against H. pylori urease [2]. The target compound's predicted activity, based on its physicochemical properties, places it within the active range of known urease inhibitors, though direct assay data are needed for confirmation.

Urease Inhibition H. pylori Jack Bean Urease

Selectivity Over ABCB1 Compared to First-Generation P-gp Inhibitors

A critical limitation of early ABC transporter inhibitors (e.g., verapamil, cyclosporin A) is their dual inhibition of ABCB1 and ABCG2, leading to unpredictable pharmacokinetic interactions. The phenylurea indole derivatives 3c and 3f, which share the core scaffold with the target compound, completely lack ABCB1 inhibitory activity at concentrations that fully reverse ABCG2 [1]. In contrast, verapamil inhibits ABCB1 with an IC50 of approximately 2-10 µM. This selectivity gap is a key differentiator for procurement: the target compound's chemotype offers a cleaner pharmacological tool for isolating ABCG2-mediated transport phenomena.

Selectivity ABCB1 Drug Transporter

Positional Isomer Effect: 3-Chloro vs. 4-Chloro Substitution on Target Activity

The target compound contains a 3-chlorophenyl substituent, while a directly purchasable isomer features a 4-chlorophenyl group (1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea) . In phenylurea series, the position of the chlorine atom on the phenyl ring influences electronic distribution and steric fit within hydrophobic binding pockets. For example, in ABCG2 inhibitors, moving the chlorine from the 3- to the 4-position can alter the compound's ability to stimulate ATPase activity—a surrogate for substrate-like behavior—by up to 3-5 fold [1]. Although direct potency values for both isomers are not publicly available, the differential activity of positional isomers is a well-documented SAR feature in urea-based inhibitors, cautioning against uninformed substitution.

Structure-Activity Relationship Chloro Position Phenylurea

In Silico Drug-Likeness and Predicted Bioactivity Profile

Computational prediction using PASS (Prediction of Activity Spectra for Substances) assigns the target compound a high probability of antineoplastic activity (Pa = 0.906), along with additional predicted activities including ovulation inhibition (Pa = 0.840) and prostate cancer treatment (Pa = 0.712) [1]. These scores exceed the typical Pa threshold of 0.7 considered indicative of significant likelihood. By comparison, several standard chemotherapeutic agents score in the 0.7-0.9 range for antineoplastic prediction, though the algorithm does not capture potency. While not a substitute for experimental validation, these in silico metrics provide a rational basis for prioritizing this compound for oncology-focused screening campaigns.

In Silico Prediction Drug-Likeness PASS

Recommended Application Scenarios for 1-(3-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea


Functional Dissection of ABCG2-Mediated Multidrug Resistance in Lung Cancer

Based on class-level evidence that extended π-system phenylurea indole analogs potently reverse ABCG2 without inhibiting ABCB1, this compound can serve as a chemo-sensitizing tool in H460/MX20 or similar ABCG2-overexpressing non-small cell lung cancer models [1]. Its selectivity signature allows researchers to attribute changes in intracellular drug accumulation exclusively to ABCG2 modulation, avoiding the confounding P-gp inhibition associated with verapamil or cyclosporin A.

Structure-Activity Relationship Studies on Phenylurea-Based Transporter Inhibitors

The availability of both 3-chloro and 4-chloro positional isomers provides a built-in SAR pair for probing the effect of halogen substitution geometry on ABCG2 ATPase stimulation and substrate competition . This compound can be used as a starting scaffold for systematic derivatization of the chlorophenyl, furan, and indoline moieties, with the goal of identifying the minimal pharmacophore required for selective ABCG2 inhibition.

Urease-Targeted Probe Development in Gastric Pathogen Models

Supported by urease inhibition data from structurally related phenylurea analogs (Ki = 625 nM on jack bean urease), this compound can be employed as a lead-like scaffold for developing anti-H. pylori agents [2]. Its moderate predicted potency positions it as a starting point for medicinal chemistry optimization aimed at improving selectivity against H. pylori urease over the human urea cycle enzymes.

Oncology Compound Library Augmentation Guided by Predictive Bioinformatics

With a PASS-predicted antineoplastic probability exceeding 0.9, this compound is a rational candidate for inclusion in focused oncology screening libraries [3]. Procurement for high-throughput screening against the NCI-60 panel or patient-derived xenograft models can validate the in silico prediction and potentially reveal novel mechanisms of action distinct from classical DNA-damaging agents.

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